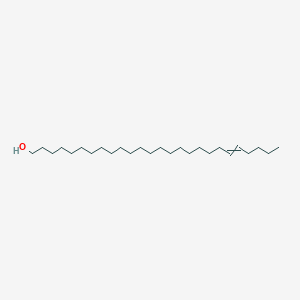![molecular formula C5H4F3NO2S B14520804 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- CAS No. 62665-46-7](/img/structure/B14520804.png)
1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- is a heterocyclic organic compound that features a pyrrole ring substituted with a trifluoromethylsulfonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene derivatives with isocyanomethylides formed from ethyl isocyanoacetate or tosylmethyl isocyanide. This reaction proceeds via a [3+2] cycloaddition mechanism, leading to the formation of the pyrrole ring .
Another method involves the direct fluorination of pyrrole rings using electrophilic fluorinating agents such as xenon difluoride. This method provides regioselective fluorination at the 2-position of the pyrrole ring .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the trifluoromethylsulfonyl group makes the pyrrole ring more reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- include:
Electrophilic Fluorinating Agents: Such as xenon difluoride for fluorination reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines and thiols for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted pyrrole derivatives, while nucleophilic substitution can lead to the formation of new functionalized pyrroles .
Scientific Research Applications
1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The unique chemical properties of the compound make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with biological molecules, leading to its biological activity. The compound can inhibit enzymes, disrupt cellular processes, and interact with DNA and proteins .
Comparison with Similar Compounds
1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- can be compared with other similar compounds, such as:
2-Fluoropyrrole: A fluorinated pyrrole derivative with similar reactivity but different biological properties.
Trifluoromethylpyrrole: Another trifluoromethyl-substituted pyrrole with distinct chemical and biological characteristics.
Sulfonylpyrrole: A pyrrole derivative with a sulfonyl group, which exhibits different reactivity and applications compared to the trifluoromethylsulfonyl derivative.
The uniqueness of 1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]- lies in the combination of the trifluoromethyl and sulfonyl groups, which impart unique chemical and biological properties to the compound .
Properties
CAS No. |
62665-46-7 |
|---|---|
Molecular Formula |
C5H4F3NO2S |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(trifluoromethylsulfonyl)-1H-pyrrole |
InChI |
InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)4-2-1-3-9-4/h1-3,9H |
InChI Key |
ACJYKRLNNITCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate](/img/structure/B14520724.png)
![N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14520726.png)


![[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520739.png)
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14520740.png)

![{[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid](/img/structure/B14520754.png)
![Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene](/img/structure/B14520763.png)

![Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14520770.png)
![5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-](/img/structure/B14520773.png)
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)
![11-Fluorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14520791.png)
